molecular formula C12H15N3S B7757750 1-ethyl-3-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]thiourea

1-ethyl-3-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]thiourea

Cat. No.: B7757750
M. Wt: 233.33 g/mol
InChI Key: MDXYPQFEKROPGZ-NHZNEZGNSA-N
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Description

1-Ethyl-3-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]thiourea is an organic compound that belongs to the class of thiourea derivatives

Preparation Methods

The synthesis of 1-ethyl-3-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]thiourea typically involves the reaction of ethyl isothiocyanate with an appropriate amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the thiourea moiety, forming new derivatives.

    Common Reagents and Conditions: Reagents such as acids, bases, and catalysts are commonly used in these reactions to control the reaction rate and selectivity.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

    Medicine: Research has shown that thiourea derivatives possess anticancer, anti-inflammatory, and antioxidant properties, which could be harnessed for drug development.

    Industry: The compound is used in the production of dyes, photographic chemicals, and rubber accelerators.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]thiourea involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its diverse biological effects.

Comparison with Similar Compounds

1-Ethyl-3-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]thiourea can be compared with other thiourea derivatives, such as:

    1-ethyl-3-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]thiourea: This compound has similar structural features but differs in its biological activity and applications.

    5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Another thiourea derivative with distinct pharmacological properties and synthetic routes.

    Thiazolidine derivatives: These compounds share the thiourea moiety but have different biological activities and applications.

The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-ethyl-3-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-13-12(16)15-14-10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H2,13,15,16)/b9-6+,14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXYPQFEKROPGZ-NHZNEZGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=CC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)N/N=C\C=C\C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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